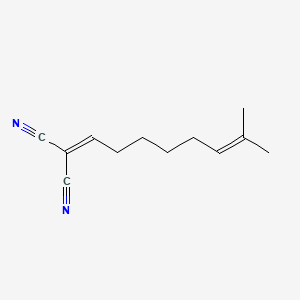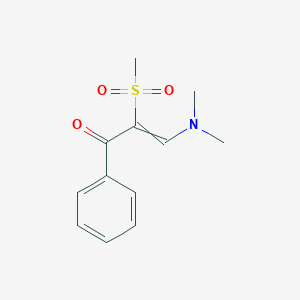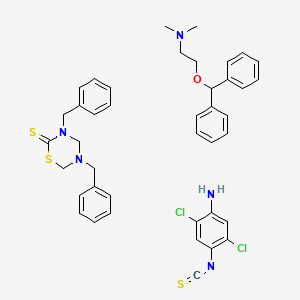
Dampa D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dampa D, also known as 2,4-diamino-N10-methylpteroic acid, is a metabolite of methotrexate, a widely used antifolate drug. Methotrexate is primarily used in the treatment of various cancers and autoimmune diseases. This compound is formed through the hydrolysis of methotrexate and plays a role in its pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dampa D is synthesized through the hydrolysis of methotrexate. The reaction involves the cleavage of the carboxyl-terminal glutamate residue from methotrexate, resulting in the formation of this compound and glutamate. This reaction can be catalyzed by the enzyme carboxypeptidase G2 (glucarpidase), which is used clinically to reduce methotrexate toxicity in patients with impaired renal function .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of methotrexate followed by enzymatic hydrolysis using carboxypeptidase G2. The process requires careful control of reaction conditions, including pH and temperature, to ensure efficient conversion of methotrexate to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dampa D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the amino groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while substitution reactions can introduce different functional groups .
Applications De Recherche Scientifique
Dampa D has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis of methotrexate and related antifolates.
Biology: Investigated for its role in the metabolism and pharmacokinetics of methotrexate.
Medicine: Studied for its potential therapeutic effects and as a biomarker for methotrexate toxicity.
Mécanisme D'action
Dampa D exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA and RNA synthesis. The molecular targets of this compound include DHFR and other enzymes in the folate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The parent compound of Dampa D, used as an antifolate drug.
7-Hydroxymethotrexate: Another metabolite of methotrexate with similar properties.
Aminopterin: An older antifolate drug with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its specific role as a methotrexate metabolite and its distinct chemical structure. Unlike methotrexate, this compound has a reduced inhibitory effect on DHFR, making it less toxic. This property makes this compound a valuable compound for studying methotrexate metabolism and toxicity .
Propriétés
Numéro CAS |
101052-67-9 |
|---|---|
Formule moléculaire |
C41H43Cl2N5OS3 |
Poids moléculaire |
788.9 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline |
InChI |
InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2 |
Clé InChI |
UQJANFKONDZAJF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


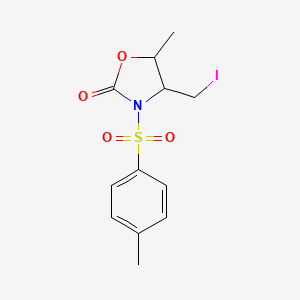
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
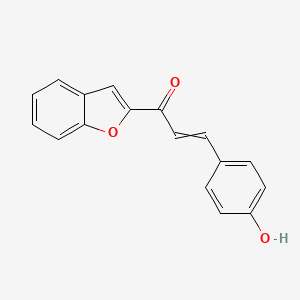
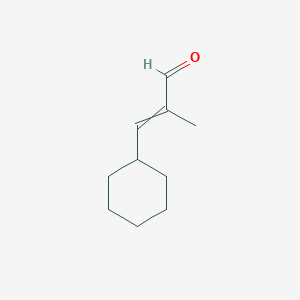

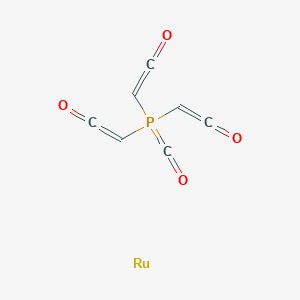
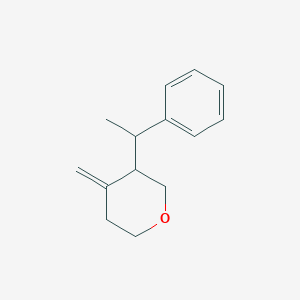
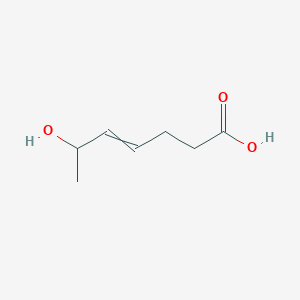
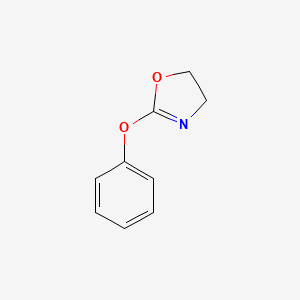

![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
